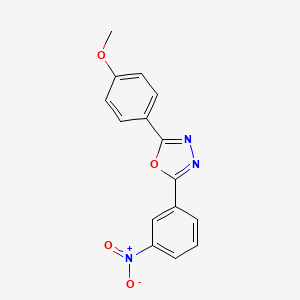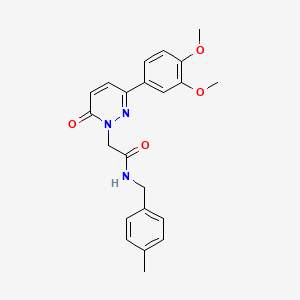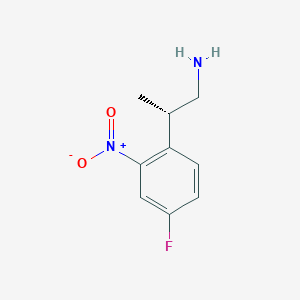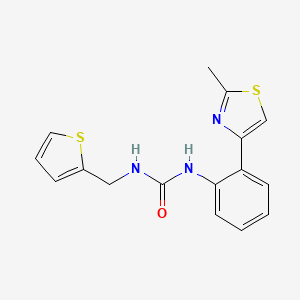
2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom. The compound also features a methoxyphenyl group at the 2-position and a nitrophenyl group at the 5-position of the oxadiazole ring. This unique structure imparts various chemical and biological properties to the compound, making it of interest in scientific research and industrial applications.
准备方法
The synthesis of 2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methoxybenzohydrazide with 3-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include hydrogen gas with palladium on carbon for reduction and sodium hydroxide for nucleophilic substitution. Major products formed from these reactions include amino derivatives and substituted oxadiazoles.
科学研究应用
2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research has shown potential anticancer activity, and it is being investigated for its ability to inhibit certain cancer cell lines.
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .
相似化合物的比较
2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)-3-(2-nitrophenyl)acrylonitrile: This compound also contains methoxy and nitrophenyl groups but differs in the core structure, which is an acrylonitrile instead of an oxadiazole.
2-(4-Methoxyphenyl)-5-(2-nitrophenyl)-1,3,4-thiadiazole: This compound has a thiadiazole ring instead of an oxadiazole ring, which imparts different chemical and biological properties. The uniqueness of this compound lies in its specific ring structure and the positioning of functional groups, which contribute to its distinct reactivity and applications.
属性
IUPAC Name |
2-(4-methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-21-13-7-5-10(6-8-13)14-16-17-15(22-14)11-3-2-4-12(9-11)18(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWDLEXZMIIVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3,4-Dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol](/img/structure/B2657605.png)

![2-(2-methylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2657608.png)

![2-Chloro-7,7-difluoro-5,6-dihydrocyclopenta[b]pyridine](/img/structure/B2657610.png)
![Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2657611.png)
![2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid](/img/new.no-structure.jpg)
![2-tert-butyl-N-[1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazol-4-yl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2657613.png)
![4-(dipropylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2657615.png)
![N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2657616.png)

![N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2657622.png)
![1-[4-(3-Nitrobenzenesulfonyl)piperazine-1-carbonyl]azepane](/img/structure/B2657623.png)
![2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2657628.png)
